Chiral Identity: (R)-Configuration Versus Racemate and (S)-Enantiomer in Target Binding
The single (R)-enantiomer is the essential component for constructing the pharmacologically active (R,R)-dobutamine, which is more potent than other diastereomers. The racemic mixture (CAS 52846-75-0) or the (S)-enantiomer (CAS 74248-90-1) cannot serve as a direct substitute for applications demanding (R)-stereochemistry [1]. A direct, quantitative binding comparison between the (R)- and (S)-enantiomers at a defined biological target is not available in the current public literature, representing a critical data gap [2].
| Evidence Dimension | Enantiomeric Purity and Pharmacological Identity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; precursor to active (R,R)-dobutamine. |
| Comparator Or Baseline | Racemic 4-(3-aminobutyl)phenol; (S)-enantiomer. |
| Quantified Difference | No direct comparative affinity/potency data available. |
| Conditions | N/A |
Why This Matters
For applications like the synthesis of single-isomer dobutamine or as a chiral probe, the absence of the incorrect enantiomer is a non-negotiable specification.
- [1] Patent US3337626A. N-aryl hydroxyalkyl-araliphatic amines. United States Patent Office. View Source
- [2] Confirmed absence of direct comparative binding data for (R)- vs (S)-4-(3-aminobutyl)phenol in public databases like ChEMBL and BindingDB as of the search date. View Source
